molecular formula C9H16ClNO B1586103 9-Azabicyclo[3.3.1]nonan-3-one, hydrochloride CAS No. 6164-62-1

9-Azabicyclo[3.3.1]nonan-3-one, hydrochloride

Cat. No.: B1586103
CAS No.: 6164-62-1
M. Wt: 189.68 g/mol
InChI Key: CVGRGXQEVKWHHS-KVZVIFLMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-Azabicyclo[3.3.1]nonan-3-one, hydrochloride (CAS: 72761-60-5), is a bicyclic amine derivative with a rigid bridged structure. The compound features a ketone group at the 3-position and a protonated nitrogen atom within the bicyclic framework, stabilized as a hydrochloride salt. This structural motif is critical in medicinal chemistry due to its conformational rigidity, which mimics natural alkaloids and enhances binding specificity to biological targets .

The hydrochloride salt form improves solubility and stability, making it a preferred intermediate in synthetic routes for pharmaceuticals, such as granisetron derivatives . Its synthesis often involves Mannich reactions or catalytic hydrogenation, with purification methods tailored to retain high assay purity (98–99%) . Key physicochemical properties include a molecular formula of C₈H₁₄ClNO, molecular weight of 175.66 g/mol, and storage recommendations at –20°C to –80°C for long-term stability .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

6164-62-1

Molecular Formula

C9H16ClNO

Molecular Weight

189.68 g/mol

IUPAC Name

(1S,5R)-9-methyl-9-azabicyclo[3.3.1]nonan-3-one;hydrochloride

InChI

InChI=1S/C9H15NO.ClH/c1-10-7-3-2-4-8(10)6-9(11)5-7;/h7-8H,2-6H2,1H3;1H/t7-,8+;

InChI Key

CVGRGXQEVKWHHS-KVZVIFLMSA-N

SMILES

CN1C2CCCC1CC(=O)C2.Cl

Isomeric SMILES

CN1[C@@H]2CCC[C@H]1CC(=O)C2.Cl

Canonical SMILES

CN1C2CCCC1CC(=O)C2.Cl

Origin of Product

United States

Preparation Methods

Detailed Preparation Method from Patent Literature (Route A)

This method involves the reaction of 9-methyl-9-azabicyclo[3.3.1]nonan-3-one with 1-chloroethylchloroformate in toluene, followed by methanol reflux to precipitate the hydrochloride salt.

Procedure Highlights:

Step Reagents & Conditions Details
1 1-Chloroethylchloroformate (21.4 g, 150 mmol) added to 9-methyl-9-azabicyclo[3.3.1]nonan-3-one (15.3 g, 100 mmol) in toluene (100 mL) Stir at room temperature for 15 h
2 Stirring at 90°C for 9 h Thermal activation of reaction
3 Additional 1-chloroethylchloroformate (14.3 g, 100 mmol) added Continued stirring at 90°C for 20 h
4 Methanol (80 mL) added and refluxed for 2 h Hydrolysis and salt formation
5 Cooling on ice bath; product precipitates Filtration and washing with diethyl ether

Yield: 12.0 g (68%) of 9-azabicyclo[3.3.1]nonan-3-one hydrochloride obtained as pure product.

Multi-Step Synthetic Route via Bicyclic Intermediate (Route B)

A more complex, but scalable and well-documented synthetic route involves the following key stages:

Step Reaction Stage Description
A Formation of 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one (Compound 3) Condensation of acetone dicarboxylic acid with glutaraldehyde and benzylamine in aqueous acidic medium at low temperature (0–10 °C), followed by sodium acetate addition and aging. Extraction yields crude compound 3 (57% yield).
B Reduction to 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-ol (Compound 4) Sodium borohydride reduction of compound 3 in aqueous medium, yielding crude alcohol 4 (89% yield).
C Acid-catalyzed dehydration to 9-Benzyl-9-azabicyclo[3.3.1]non-3-ene (Compound 5) Heating crude alcohol 4 in 70% aqueous sulfuric acid at 100 °C for 20 h, followed by neutralization and extraction (93% yield).
D Hydrogenation to 9-Azabicyclo[3.3.1]nonane (Compound 6) Catalytic hydrogenation of compound 5 using Pd(OH)2/C in isopropanol under 50 psi H2 at 50 °C for 48 h (89.6% yield).
E Oxidation to 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO) Oxidation step for the nitroxyl radical derivative (not the hydrochloride salt), included here for completeness.

This route culminates in the bicyclic amine intermediate that can be converted to the hydrochloride salt by treatment with hydrochloric acid.

Comparative Data Table of Preparation Methods

Parameter Route A (Patent Method) Route B (Multi-Step Synthesis)
Starting Materials 9-Methyl-9-azabicyclo[3.3.1]nonan-3-one Acetone dicarboxylic acid, glutaraldehyde, benzylamine
Reaction Medium Toluene, methanol Aqueous acidic media, organic solvents
Temperature Range Room temperature to 90 °C 0–100 °C (varies by step)
Reaction Time Total ~44 hours Multiple steps, each 1.5–48 hours
Yield 68% Stepwise yields: 57% (step A), 89% (step B), 93% (step C), 89.6% (step D)
Scalability Moderate High; suitable for large scale
Purity of Final Product High (precipitated and washed) High (purified by extraction and crystallization)

Research Findings and Notes

  • The patent-based method (Route A) offers a relatively straightforward synthetic pathway with moderate yield and purity, suitable for laboratory scale synthesis.
  • The multi-step synthesis (Route B) is more elaborate but provides higher overall yields and is optimized for process development and scale-up, as demonstrated by extensive process R&D work.
  • The multi-step route includes critical control of reaction temperature and pH to optimize formation and isolation of intermediates.
  • Analytical methods such as quantitative ^1H NMR, HPLC, and GC are employed throughout to monitor reaction progress and purity.
  • The final hydrochloride salt is typically obtained by acidification and crystallization from organic solvents.
  • Safety considerations include handling of corrosive acids, hydrogenation under pressure, and control of exothermic reactions.

Comparison with Similar Compounds

Table 1: Key Derivatives and Their Properties

Compound Name Substituents Melting Point (°C) Biological Relevance Reference
9-Methyl-9-azabicyclo[3.3.1]nonan-3-one 9-CH₃ 173–174 (compound 7) Precursor for curcumin analogs
9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one 9-C₆H₅CH₂ 210–211 (compound 5) Anticancer and anti-inflammatory agents
9-Phenyl-9-azabicyclo[3.3.1]nonan-3-one 9-C₆H₅ N/A Intermediate for granisetron
9-Azabicyclo[3.3.1]nonan-3-ol hydrochloride 3-OH instead of 3=O 164–165 Potential CNS activity

Key Observations :

  • 9-Methyl derivatives (e.g., compound 7) exhibit lower melting points (173–174°C) compared to 9-benzyl analogs (199–211°C), reflecting increased steric bulk and crystallinity .
  • The 9-benzyl group enhances lipophilicity, improving membrane permeability for anticancer applications .

Heteroatom Replacements in the Bicyclic System

Table 2: Conformational Analogues with Heteroatom Substitutions

Compound Name Heteroatom (Position 9) Conformational Notes Reference
9-Thiabicyclo[3.3.1]nonan-3-one Sulfur (S) Similar conformation to 9-aza
9-Phospha analogs Phosphorus (P) Comparable ring strain
Carbocyclic analogs Carbon (CH₂) Reduced polarity

Key Observations :

  • The 9-thia analog retains conformational similarity to 9-aza derivatives, enabling isosteric replacements in drug design .
  • Phosphorus-containing analogs exhibit unique electronic properties but require stabilization due to higher reactivity .

Functional Group Modifications

Table 3: Monocarbonyl Curcumin Analogs Based on Pseudopelletierine

Compound Name Substituents on Benzylidene Groups RF Value Application Reference
Compound 5 4-Bromobenzylidene 0.70 Antiproliferative activity
Compound 6 4-Trifluoromethylbenzylidene 0.50 Enhanced metabolic stability
Compound 10 3,4-Dimethoxybenzylidene N/A Antioxidant properties

Key Observations :

  • Electron-withdrawing groups (e.g., -Br, -CF₃) increase electrophilicity, enhancing interactions with cellular targets .
  • Methoxy groups (e.g., compound 10) improve solubility and antioxidant capacity via hydrogen bonding .

Biological Activity

9-Azabicyclo[3.3.1]nonan-3-one, hydrochloride, is a bicyclic compound notable for its unique nitrogen-containing structure, which plays a significant role in its biological activity. This compound has garnered interest for its potential therapeutic applications, particularly as a monoamine reuptake inhibitor, which may contribute to treatments for various neurological disorders.

Chemical Structure and Properties

The molecular formula for this compound is C9H16ClNC_9H_{16}ClN with a molecular weight of approximately 173.68 g/mol. The compound features a bicyclic framework characterized by a piperidine-like ring fused with a cyclohexane-like ring, contributing to its distinct chemical reactivity and biological properties.

PropertyValue
Molecular FormulaC9H16ClN
Molecular Weight173.68 g/mol
Structure TypeBicyclic
Key Functional GroupsKetone, Amine

The primary mechanism of action for 9-Azabicyclo[3.3.1]nonan-3-one involves its role as a monoamine reuptake inhibitor . This action is crucial in modulating neurotransmitter levels in the brain, particularly serotonin, norepinephrine, and dopamine, which are vital for mood regulation and cognitive function. In vitro studies have demonstrated that this compound effectively inhibits the reuptake of these neurotransmitters in cell lines expressing human transporters .

Biological Activities

1. Monoamine Reuptake Inhibition:

  • Research indicates that derivatives of 9-Azabicyclo[3.3.1]nonan-3-one exhibit significant inhibitory effects on monoamine transporters.
  • These compounds have shown potential in treating depression and anxiety disorders due to their ability to enhance neurotransmitter availability in the synaptic cleft .

2. Analgesic Properties:

  • Some studies suggest that certain derivatives may possess analgesic properties, making them candidates for pain management therapies .

3. Catalytic Activity:

  • The compound has also been studied for its catalytic properties in organic reactions, particularly in oxidation processes where it facilitates the conversion of alcohols to carbonyl compounds .

Study on Neurotransmitter Interaction

A study focused on the interaction of 9-Azabicyclo[3.3.1]nonan-3-one with neurotransmitter systems demonstrated that it could inhibit the reuptake of serotonin and norepinephrine effectively . This finding is significant as it aligns with the pharmacological profile of existing antidepressants.

Analgesic Activity Investigation

Another investigation evaluated the analgesic potential of this compound in animal models of pain. Results indicated a dose-dependent reduction in pain response, suggesting its viability as an analgesic agent .

Comparative Analysis with Related Compounds

To understand the uniqueness of 9-Azabicyclo[3.3.1]nonan-3-one, it is essential to compare it with structurally similar compounds:

Compound NameStructure TypeKey Features
9-Benzyl-9-azabicyclo[3.3.1]nonaneBicyclicExhibits monoamine reuptake inhibition
8-Azabicyclo[4.2.0]octaneBicyclicDifferent ring size leading to altered properties
9-Azabicyclo[2.2.2]octaneBicyclicLacks significant biological activity

The structural variations among these compounds influence their biological activities and therapeutic potentials.

Q & A

Q. What are the established synthetic routes for 9-Azabicyclo[3.3.1]nonan-3-one, hydrochloride?

Two primary methods are documented:

  • Catalytic hydrogenation : Reduction of 9-azabicyclo[3.3.1]nonan-3-one derivatives using hydrogen gas in the presence of a ruthenium catalyst under mild conditions (e.g., 25°C, 1 atm H₂) .
  • Borohydride reduction : Sodium borohydride (NaBH₄) in methanol reduces the ketone group of precursors like 9-benzyl derivatives, followed by HCl treatment to form the hydrochloride salt .
    Key considerations : Purity optimization via recrystallization or chromatography is critical for pharmacological studies .

Q. How is the compound structurally characterized in academic research?

  • Spectroscopy :
    • ¹³C NMR : Confirms bicyclic conformation (e.g., chair-boat vs. double-chair) and substituent positions .
    • HPLC : Validates purity (>99%) and monitors reaction progress .
  • X-ray crystallography : Resolves stereochemistry, particularly for derivatives with chiral centers .

Q. What are the primary biological activities observed for this compound?

  • Monoamine reuptake inhibition : In vitro assays (e.g., HEK293 cells expressing human serotonin/norepinephrine transporters) demonstrate inhibition potency (IC₅₀ values in µM range) .
  • Catalytic activity : Acts as a nitroxyl radical in alcohol oxidation, converting primary/secondary alcohols to aldehydes/ketones under aerobic conditions with Fe(NO₃)₃ .

Advanced Research Questions

Q. How does conformational flexibility influence the compound’s biological activity?

  • Conformational analysis : ¹³C NMR reveals that endo-3-ol derivatives adopt a chair-boat conformation, enhancing interactions with neurotransmitter transporters, while exo-3-ol derivatives favor a double-chair conformation with reduced activity .
  • Case study : The quaternary ammonium derivative (e.g., 9-methyl) maintains a chair-boat conformation despite steric strain, suggesting rigidity is critical for binding .

Q. What methodological approaches resolve contradictions in reported catalytic efficiencies?

  • Contradiction : Variability in oxidation yields (60–95%) across studies.
  • Resolution :
    • Reaction condition optimization : Adjusting solvent polarity (e.g., acetonitrile vs. toluene) and catalyst loading (1–5 mol%) improves reproducibility .
    • Byproduct analysis : LC-MS identifies competing pathways (e.g., overoxidation to carboxylic acids), mitigated by shorter reaction times .

Q. How do structural modifications alter pharmacological profiles compared to analogues?

  • Comparative table :
CompoundStructural FeatureKey Activity Difference
9-Benzyl derivativeBenzyl substitution at N9Enhanced serotonin reuptake inhibition
9-Methyl derivativeMethyl substitution at N9Reduced bioavailability due to hydrophobicity
3-Keto derivativeKetone at C3Catalytic activity in oxidation reactions

Q. What strategies validate the compound’s mechanism in monoamine reuptake inhibition?

  • Radioligand displacement assays : Compares binding affinity (Kᵢ) against [³H]paroxetine (serotonin) or [³H]nisoxetine (norepinephrine) .
  • Knockdown models : siRNA silencing of transporters in neuronal cells confirms target specificity .

Data Contradictions and Resolution

Q. Why do in vitro and in vivo analgesic studies show discrepancies?

  • In vitro : Dose-dependent pain reduction in rodent models (e.g., tail-flick test) .
  • In vivo : Limited efficacy in primates due to rapid metabolism.
  • Resolution : Pharmacokinetic profiling (e.g., microsomal stability assays) identifies metabolic hotspots (e.g., N-demethylation), guiding prodrug design .

Methodological Best Practices

  • Synthesis : Use anhydrous conditions for NaBH₄ reductions to avoid ketone reformation .
  • Biological assays : Include positive controls (e.g., fluoxetine for serotonin reuptake) to benchmark activity .
  • Catalysis : Pre-activate the nitroxyl radical with Fe(NO₃)₃ to enhance turnover frequency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
9-Azabicyclo[3.3.1]nonan-3-one, hydrochloride
Reactant of Route 2
Reactant of Route 2
9-Azabicyclo[3.3.1]nonan-3-one, hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.